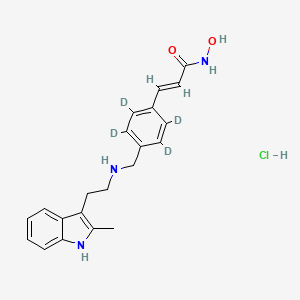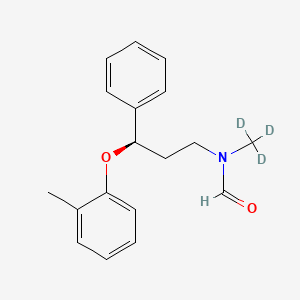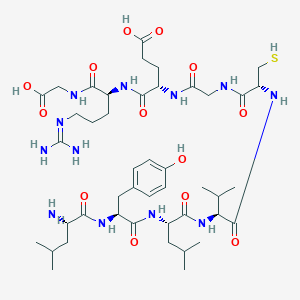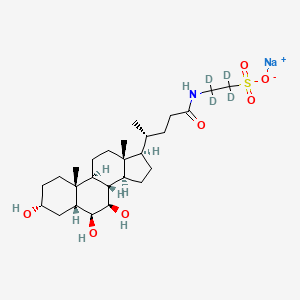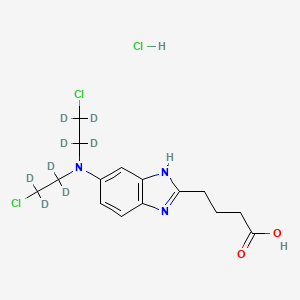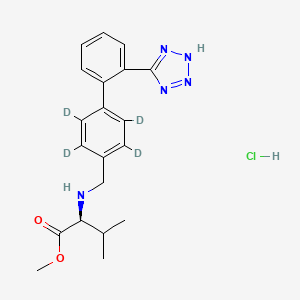
Des oxopentyl valsartan-d4 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des oxopentyl valsartan-d4 (hydrochloride) is a deuterated derivative of valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the stability and metabolic profile of the drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of des oxopentyl valsartan-d4 (hydrochloride) involves multiple steps, starting from the precursor compounds. The key steps include:
Formation of the biphenyl tetrazole moiety: This involves the reaction of a biphenyl compound with sodium azide and triethylamine in the presence of a suitable solvent.
Introduction of the deuterated oxopentyl group: This step involves the use of deuterated reagents to introduce the deuterium atoms into the oxopentyl chain.
Coupling with the valine derivative: The final step involves coupling the biphenyl tetrazole moiety with a valine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of des oxopentyl valsartan-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Choice of solvents and reagents: Selection of high-purity solvents and reagents to minimize impurities.
Reaction temperature and time: Optimization of reaction temperature and time to maximize yield.
Purification methods: Use of advanced purification techniques such as chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Des oxopentyl valsartan-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Des oxopentyl valsartan-d4 (hydrochloride) has several scientific research applications, including:
Pharmacokinetic studies: The deuterated compound is used in pharmacokinetic studies to understand the metabolism and distribution of valsartan in the body.
Drug development: It is used in the development of new drugs with improved stability and efficacy.
Biological research: The compound is used in biological research to study the effects of angiotensin II receptor antagonists on various physiological processes.
Industrial applications: It is used in the production of high-purity valsartan for pharmaceutical applications.
Wirkmechanismus
Des oxopentyl valsartan-d4 (hydrochloride) exerts its effects by blocking the angiotensin II receptor type 1 (AT1). This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The blockade of AT1 receptors leads to:
Vasodilation: Relaxation of blood vessels, resulting in reduced blood pressure.
Reduced aldosterone secretion: Decreased sodium and water retention, leading to lower blood volume and pressure.
Cardioprotective effects: Prevention of cardiac hypertrophy and remodeling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valsartan: The non-deuterated form of the compound, used for similar therapeutic purposes.
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Irbesartan: A compound with similar therapeutic effects but different pharmacokinetic properties.
Uniqueness
Des oxopentyl valsartan-d4 (hydrochloride) is unique due to the presence of deuterium atoms, which enhance its metabolic stability and reduce the rate of degradation. This can lead to improved efficacy and longer duration of action compared to non-deuterated analogs.
Eigenschaften
Molekularformel |
C20H24ClN5O2 |
|---|---|
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
methyl (2S)-3-methyl-2-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C20H23N5O2.ClH/c1-13(2)18(20(26)27-3)21-12-14-8-10-15(11-9-14)16-6-4-5-7-17(16)19-22-24-25-23-19;/h4-11,13,18,21H,12H2,1-3H3,(H,22,23,24,25);1H/t18-;/m0./s1/i8D,9D,10D,11D; |
InChI-Schlüssel |
DYLJUMUCKDXSMQ-PRIFGGJPSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1CN[C@@H](C(C)C)C(=O)OC)[2H])[2H])C2=CC=CC=C2C3=NNN=N3)[2H].Cl |
Kanonische SMILES |
CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


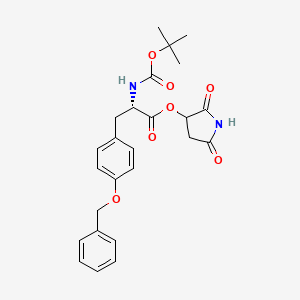

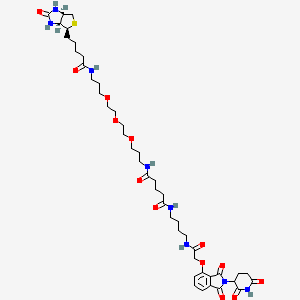
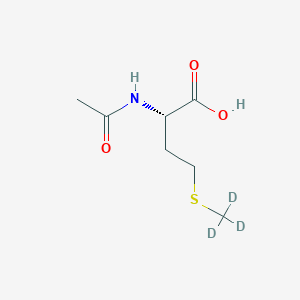
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
